4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)-
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Overview
Description
4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- is a chemical compound with the molecular formula C12H12N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- typically involves the reaction of 6-methyl-2-(phenoxymethyl)-4-pyrimidinol with various reagents under controlled conditions. One common method involves the reaction of isobutyraldehyde with methanol and hydrochloric acid to form imine ether hydrochloride. This intermediate then reacts with ammonia to produce isobutyramide, which subsequently undergoes cyclization with ethyl acetoacetate in the presence of sodium hydroxide to yield 2-isopropyl-4-methyl-6-hydroxypyrimidine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized for yield and efficiency, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce pyrimidine derivatives with reduced functional groups .
Scientific Research Applications
4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-6-methyl-4-pyrimidinol: A similar compound with a different substituent at the 2-position.
2-Isopropyl-6-phenoxymethyl-4-pyrimidinol: Another similar compound with a phenoxymethyl group at the 6-position
Uniqueness
4-Pyrimidinol, 6-methyl-2-(phenoxymethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Properties
CAS No. |
50499-83-7 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-methyl-2-(phenoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-12(15)14-11(13-9)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |
InChI Key |
UPJXMALCICTFAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)COC2=CC=CC=C2 |
Origin of Product |
United States |
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